molecular formula C16H34NO7P B3044058 1-Octanoyl-sn-glycero-3-phosphocholine CAS No. 45287-18-1

1-Octanoyl-sn-glycero-3-phosphocholine

Cat. No. B3044058
CAS RN: 45287-18-1
M. Wt: 383.42 g/mol
InChI Key: ZVPMBHRQDPDKEF-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octanoyl-sn-glycero-3-phosphocholine, also known as 08:0 Lyso PC, is a type of lysophosphatidylcholine . It is a synthetic lysophosphatidylcholine and is a saturated phospholipid that acts as a detergent . It may be used to study the self-aggregation properties of lysophosphatidylcholines .


Molecular Structure Analysis

The molecular formula of this compound is C16H34NO7P . Its InChI string is InChI=1S/C16H34NO7P/c1-5-6-7-8-9-10-16(19)22-13-15(18)14-24-25(20,21)23-12-11-17(2,3)4/h15,18H,5-14H2,1-4H3/t15-/m1/s1 . The SMILES string is P(OCC@@H=O)O)(=O)(OCCN+(C)C)[O-] .


Physical And Chemical Properties Analysis

This compound is a hygroscopic powder . Its molecular weight is 383.42 . It is stable for 1 year and should be stored at -20°C .

Scientific Research Applications

Interaction with Ion Channels

1-Octanoyl-sn-glycero-3-phosphocholine may interact with plasma membrane ion channels, influencing their function. This has been suggested in the context of edelfosine, an ether-linked phospholipid with anti-cancer properties but some side effects that preclude full clinical therapeutic exploitation (Potier et al., 2011).

Molecular Organization Studies

Magic-angle spinning NMR studies of this compound have contributed to understanding the molecular organization in multibilayers formed by this and related phospholipids (Halladay et al., 1990).

Exocrine Secretory Glands Effects

Some analogues of this compound, like 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, have shown significant stimulation of amylase release in exocrine secretory glands, suggesting potential physiological roles (Söling et al., 1984).

Critical Micellar Concentration Studies

Research on the critical micellar concentration of this compound and its analogs helps understand their potential biological activities. Such studies provide insights into their behavior as monomolecular species in biological systems (Kramp et al., 1984).

Enzymatic Synthesis and Biological Activities

This compound has been involved in enzymatic synthesis studies, revealing its role in biological activities like hypotension and platelet aggregation (Wykle et al., 1980).

Phospholipase Activation Studies

Studies on the activation of phospholipase A2 by lipid ozonation products derived from this compound liposomes provide insights into the mediation of ozone toxicity (Salgo et al., 1994).

Bicelle Systems in Structural Biology

This compound mixtures that form bicelle systems are used for spectroscopic studies of membrane-bound peptides and soluble protein structures, offering insights into membrane biology (Wu et al., 2010).

Mechanism of Action

Target of Action

1-Octanoyl-sn-glycero-3-phosphocholine, also known as 08:0 Lyso PC, is a type of lysophosphatidylcholine . It is a constituent of blood plasma, vascular tissue, and lipoproteins . It is a bioactive proinflammatory lipid, produced on pathological response .

Mode of Action

this compound is linked to inflammatory diseases and atherosclerosis . It enhances the expression of genes for growth factors and cellular adhesion molecules . It is also a parasympathomimetic acetylcholine precursor which may have a potential for the treatment of Alzheimer’s disease and dementia .

Biochemical Pathways

this compound rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter . It is involved in the synthesis of brain phospholipids .

Pharmacokinetics

It is known that it can form stable bilayers and vesicles, which can encapsulate and deliver drugs to specific targets within the body . As a stabilizer and emulsifier, it can improve the solubility and bioavailability of drugs .

Result of Action

The result of this compound’s action is the enhancement of insulin sensitivity and lipolysis in adipose tissue, which can help resolve local obesity . It also has a significant impact on cognitive function and can be used in research on Alzheimer’s disease and dementia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is usually used as a component of liposome formulations and drug delivery systems . The stability, efficacy, and action of the compound can be affected by the conditions of these systems, such as pH, temperature, and the presence of other compounds .

properties

IUPAC Name

[(2R)-2-hydroxy-3-octanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34NO7P/c1-5-6-7-8-9-10-16(19)22-13-15(18)14-24-25(20,21)23-12-11-17(2,3)4/h15,18H,5-14H2,1-4H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPMBHRQDPDKEF-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octanoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Octanoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1-Octanoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1-Octanoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1-Octanoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1-Octanoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.